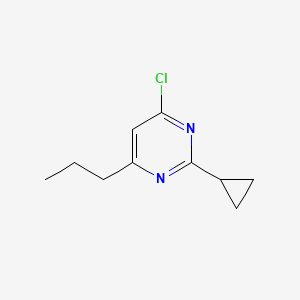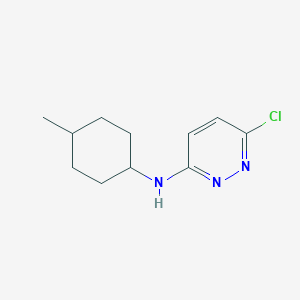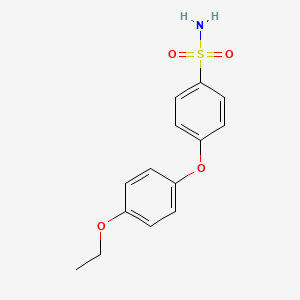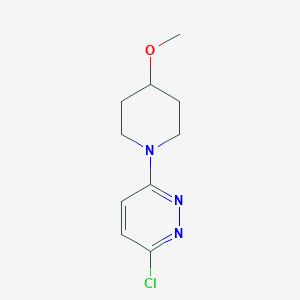
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, commonly referred to as “3-HPPD”, is a compound used in scientific research that has many applications in biochemistry and physiology. 3-HPPD is a versatile compound that has the ability to act as a catalyst, inhibitor, or substrate in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
3-HPPD has many applications in scientific research. It is used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It is also used as a substrate for the enzyme cytochrome P450, which is involved in the synthesis of various hormones and drugs. Additionally, 3-HPPD is used as a catalyst in the synthesis of various compounds, such as amino acids and peptides.
Mécanisme D'action
3-HPPD acts as an inhibitor of MAO by binding to the active site of the enzyme and preventing the binding of its substrate. It also acts as a substrate for cytochrome P450, binding to the active site of the enzyme and allowing the enzyme to catalyze the synthesis of various compounds. Additionally, 3-HPPD acts as a catalyst in the synthesis of various compounds, by facilitating the formation of covalent bonds between the reactants.
Biochemical and Physiological Effects
The inhibition of MAO by 3-HPPD can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can result in an antidepressant effect. The substrate activity of 3-HPPD can lead to the synthesis of various hormones and drugs, which can have a variety of effects on the body. Additionally, the catalytic activity of 3-HPPD can lead to the synthesis of various compounds, which can have a variety of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-HPPD in lab experiments is its versatility. It can act as an inhibitor, substrate, or catalyst in a variety of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and purify, and has a high yield. The main limitation of 3-HPPD is that it is not very stable, and can degrade over time. Additionally, it can be toxic if ingested, and should be handled with caution.
Orientations Futures
There are many potential future directions for research involving 3-HPPD. One potential direction is to further explore its ability to act as an inhibitor of MAO, and to determine how this inhibition can be used to treat depression and other mental health disorders. Additionally, further research could be conducted into its ability to act as a substrate for cytochrome P450, and how this can be used to synthesize various hormones and drugs. Additionally, further research could be conducted into its ability to act as a catalyst in the synthesis of various compounds, and how this can be used to develop new drugs and therapies. Finally, further research could be conducted into its stability and toxicity, and how it can be safely used in lab experiments.
Propriétés
IUPAC Name |
(E)-1-(3-hydroxypiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-4-2-8-15(10-12)13(17)6-5-11-3-1-7-14-9-11/h1,3,5-7,9,12,16H,2,4,8,10H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATFOALZKLEPJO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



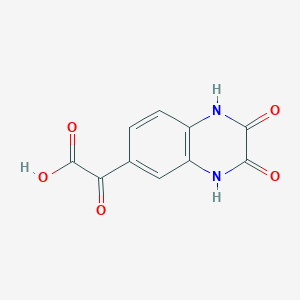

![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)
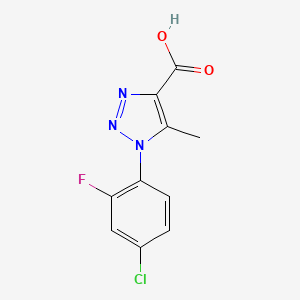
amine](/img/structure/B1486500.png)
![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)

amine](/img/structure/B1486506.png)
